1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
- These compounds have attracted attention due to their potential as CDK2 (cyclin-dependent kinase 2) inhibitors for cancer treatment.
- CDK2 inhibition selectively targets tumor cells, making it an appealing strategy.
Preparation Methods
- The synthesis of this compound involves several steps. One approach is to start with 1,1-bis(methylsulfanyl)-2-nitroethene as a model substrate.
- Key reactions include condensation with ethylenediamine, salicylaldehyde, and malononitrile.
- Optimization of reaction conditions, solvents, and temperatures is crucial .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific synthetic route.
- Major products formed during these reactions contribute to its biological activity.
Scientific Research Applications
- Researchers have explored the compound’s applications in various fields:
Chemistry: As a scaffold for designing novel CDK2 inhibitors.
Biology: Investigating its effects on cell lines (e.g., MCF-7, HCT-116, HepG-2).
Medicine: Potential as an anti-proliferative agent.
Industry: Its role in drug discovery and development.
Mechanism of Action
- The compound likely interacts with CDK2/cyclin A2, disrupting cell cycle progression.
- Apoptosis induction within specific cell lines contributes to its cytotoxic effects .
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can highlight its uniqueness:
- The spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine] core structure sets it apart.
- Further research could identify related compounds for comparison.
Properties
Molecular Formula |
C24H24N4O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1'-(4-methoxyphenyl)-3-methyl-8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C24H24N4O6/c1-14-9-10-26-19-8-5-17(28(32)33)12-15(19)13-24(20(26)11-14)21(29)25-23(31)27(22(24)30)16-3-6-18(34-2)7-4-16/h3-8,12,14,20H,9-11,13H2,1-2H3,(H,25,29,31) |
InChI Key |
VIQRCMMTSGIJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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